6-Bromo-8-chloroisoquinoline
CAS No.: 1824270-14-5
Cat. No.: VC4529403
Molecular Formula: C9H5BrClN
Molecular Weight: 242.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824270-14-5 |
|---|---|
| Molecular Formula | C9H5BrClN |
| Molecular Weight | 242.5 |
| IUPAC Name | 6-bromo-8-chloroisoquinoline |
| Standard InChI | InChI=1S/C9H5BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H |
| Standard InChI Key | BTLUGEXANPINDI-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C(C=C(C=C21)Br)Cl |
Introduction
6-Bromo-8-chloroisoquinoline is a halogenated isoquinoline derivative, widely studied for its chemical properties and potential applications in organic synthesis and pharmaceutical research. This compound belongs to the isoquinoline family, characterized by a fused aromatic structure containing a nitrogen atom.
-
IUPAC Name: 6-Bromo-8-chloroisoquinoline
-
Molecular Formula:
-
Molecular Weight: 242.5 g/mol
Synthesis and Preparation
The synthesis of halogenated isoquinolines like 6-Bromo-8-chloroisoquinoline typically involves electrophilic aromatic substitution reactions or halogenation of precursor isoquinolines. The exact synthetic route can vary depending on the desired substitution pattern.
A common method includes:
-
Starting with isoquinoline as the base structure.
-
Sequential bromination and chlorination reactions using bromine and chlorine reagents under controlled conditions.
Applications
4.1 Organic Synthesis
6-Bromo-8-chloroisoquinoline serves as a versatile building block in organic synthesis due to its reactive halogen atoms, which facilitate cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling.
4.2 Pharmaceutical Research
Halogenated isoquinolines are often explored for their biological activities, including potential applications in medicinal chemistry for drug discovery:
-
The compound's structure suggests potential interactions with biological targets, though specific bioactivity data for this compound is limited.
Safety Information
The compound should be handled with care in a well-ventilated laboratory environment while wearing appropriate personal protective equipment (PPE).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume